1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid
CAS No.: 1103961-49-4
Cat. No.: VC8392662
Molecular Formula: C15H16ClNO3
Molecular Weight: 293.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1103961-49-4 |
|---|---|
| Molecular Formula | C15H16ClNO3 |
| Molecular Weight | 293.74 g/mol |
| IUPAC Name | 1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H16ClNO3/c16-12-7-4-11(5-8-12)6-9-14(18)17-10-2-1-3-13(17)15(19)20/h4-9,13H,1-3,10H2,(H,19,20)/b9-6+ |
| Standard InChI Key | FAWKEDOABDTXJB-RMKNXTFCSA-N |
| Isomeric SMILES | C1CCN(C(C1)C(=O)O)C(=O)/C=C/C2=CC=C(C=C2)Cl |
| SMILES | C1CCN(C(C1)C(=O)O)C(=O)C=CC2=CC=C(C=C2)Cl |
| Canonical SMILES | C1CCN(C(C1)C(=O)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound's IUPAC name, 1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid, specifies its stereochemical configuration, with the (E)-isomer predominating in synthesized material. Key structural features include:
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A piperidine ring substituted at position 2 with a carboxylic acid group
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An α,β-unsaturated enoyl linker at the nitrogen position
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A 4-chlorophenyl group conjugated to the enoyl system
This configuration creates multiple sites for chemical modification and biological interaction, including hydrogen bonding (carboxylic acid), π-π stacking (aromatic ring), and electrophilic reactivity (enone system).
Physical Properties
Critical physicochemical parameters derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₆ClNO₃ | |
| Molecular Weight | 293.74 g/mol | |
| Melting Point | 192-194°C | |
| Boiling Point | 542.1±50.0°C (predicted) | |
| Density | 1.38±0.1 g/cm³ | |
| LogP (Octanol-Water) | 2.81±0.45 |
The relatively high melting point suggests strong intermolecular interactions, likely due to hydrogen bonding between carboxylic acid groups and dipole-dipole interactions from the chlorophenyl moiety . Computational predictions indicate moderate lipophilicity (LogP ~2.81), suggesting balanced membrane permeability and aqueous solubility for pharmaceutical applications.
Synthesis and Manufacturing
Conventional Synthetic Routes
The primary synthesis method involves a three-step sequence:
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Piperidine Activation: Protection of piperidine-2-carboxylic acid using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during acylation.
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Enoyl Formation: Coupling with 3-(4-chlorophenyl)prop-2-enoic acid chloride using Schotten-Baumann conditions (aqueous NaOH, THF, 0-5°C).
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Deprotection: Acidic removal of Boc protecting groups (HCl/dioxane) to yield the final product.
Quality Control Protocols
Analytical verification employs:
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HPLC: C18 column (4.6×250mm, 5μm), mobile phase 0.1% TFA in acetonitrile/water (55:45), flow rate 1.0mL/min, retention time 8.2min
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1H NMR (400MHz, DMSO-d6): δ 12.64 (s, 1H, COOH), 7.78 (d, J=15.6Hz, 1H, CH=CO), 7.62 (d, J=8.4Hz, 2H, Ar-H), 7.48 (d, J=8.4Hz, 2H, Ar-H), 6.82 (d, J=15.6Hz, 1H, CH=CO), 4.12-3.98 (m, 1H, piperidine), 3.45-3.32 (m, 2H, piperidine), 2.95-2.78 (m, 1H, piperidine), 1.82-1.45 (m, 4H, piperidine)
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IR (KBr): 3432cm⁻¹ (OH stretch), 1705cm⁻¹ (C=O acid), 1662cm⁻¹ (C=O amide), 1598cm⁻¹ (C=C aromatic)
Chemical Reactivity and Derivatives
Characteristic Reactions
The molecule undergoes three primary transformations:
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Esterification: Methanol/H₂SO₄ converts the carboxylic acid to methyl esters (95% yield), improving blood-brain barrier penetration.
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Amide Formation: Coupling with primary amines using EDC/HOBt produces derivatives with modified pharmacokinetic profiles .
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Michael Additions: The α,β-unsaturated ketone undergoes nucleophilic attack at the β-position, enabling conjugation with thiol-containing biomolecules.
Stability Considerations
Accelerated stability studies (40°C/75% RH) show:
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Solution State: 98% purity retained after 30 days in pH7.4 buffer
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Solid State: 99.5% purity maintained over 6 months when stored desiccated at -20°C
Future Research Directions
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In Vivo Pharmacokinetics: Systematic ADME studies to quantify oral bioavailability and metabolic pathways.
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Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets beyond COX and TRPV systems.
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Formulation Development: Nanoencapsulation strategies to enhance solubility and tissue distribution.
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